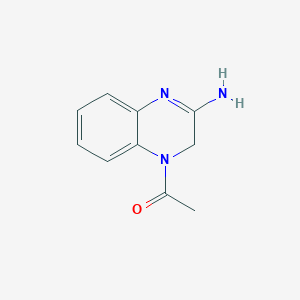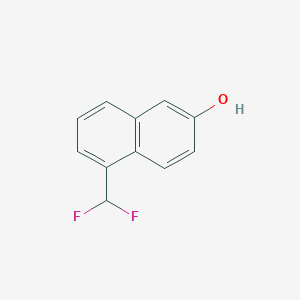
1-(Difluoromethyl)-6-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-6-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Preparation Methods
One common method is the nucleophilic difluoromethylation of naphthol derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . These reactions are often catalyzed by transition metals like copper or silver to enhance the efficiency and selectivity of the process .
Industrial production methods may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
1-(Difluoromethyl)-6-naphthol has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-6-naphthol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity . These interactions often involve the formation of stable complexes that alter the function of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-6-naphthol can be compared to other fluorinated naphthol derivatives, such as 1-(Trifluoromethyl)-6-naphthol and 1-(Fluoromethyl)-6-naphthol . While all these compounds share a similar naphthol backbone, the presence and number of fluorine atoms significantly influence their chemical properties and reactivity . For instance, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making this compound unique in its applications .
Similar compounds include:
- 1-(Trifluoromethyl)-6-naphthol
- 1-(Fluoromethyl)-6-naphthol
- 1-(Difluoromethyl)-2-naphthol
Properties
Molecular Formula |
C11H8F2O |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11,14H |
InChI Key |
NMBFRNWPPZWVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
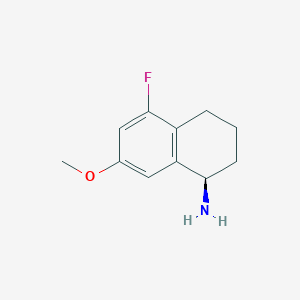
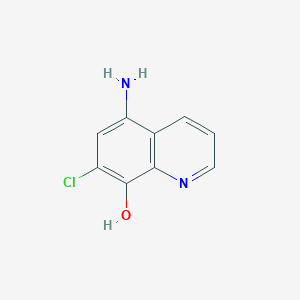

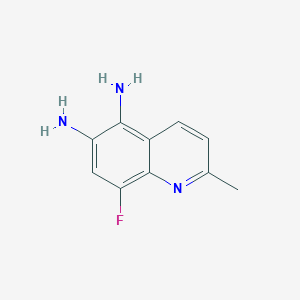




![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)
